Deepoxy-deoxynivalenol
Overview
Description
Deepoxy-deoxynivalenol (DOM-1) is a derivative of deoxynivalenol (DON), which is produced by enzymatic transformation of certain intestinal bacteria . It is found to be a metabolite of the trichothecene mycotoxin deoxynivalenol, which can be generally found in swine . It exhibits less toxicity on intestinal barrier function .
Synthesis Analysis
DOM-1 is produced by the enzymatic transformation of DON by certain intestinal bacteria . It was demonstrated that DON increased the load of Campylobacter jejuni in the gut and inner organs .
Molecular Structure Analysis
The molecular structure of DOM-1 is similar to that of DON, but it lacks the epoxide ring, which is responsible for the toxicity of DON . The empirical formula of DOM-1 is C15H20O5 .
Scientific Research Applications
Summary of the Application
DOM-1, a derivative of deoxynivalenol (DON), has been studied for its effects on intestinal barrier function and Campylobacter jejuni colonization and translocation in broiler chickens .
Methods of Application
A total of 180 broiler chickens were divided into six groups and given different treatments, including DOM-1, DON, and C. jejuni. At day 14, birds in certain groups were orally inoculated with a PBS suspension containing C. jejuni .
Results or Outcomes
It was found that DOM-1 supplementation in the feed improved the birds’ performance and led to a better feed conversion ratio. Furthermore, DOM-1 did not negatively affect gut permeability and decreased the C. jejuni counts in the intestine and internal organs .
Application in Food and Feed Decontamination
Summary of the Application
DOM-1 has been studied for its potential use in decontaminating food and feed from deoxynivalenol (DON), a mycotoxin that can cause significant economic losses and health issues .
Methods of Application
The specific methods of application are not detailed in the source, but it mentions the use of microbial strains or enzymes for biological detoxification .
Results or Outcomes
The source does not provide specific results or outcomes for this application of DOM-1 .
Application in Analytical Chemistry
Summary of the Application
DOM-1 solution may be used as an internal standard in the determination of trichothecene mycotoxins present in baby foods .
Methods of Application
The specific method involves using high-performance liquid chromatography coupled with mass spectrometry (HPLC/MS-MS) .
Results or Outcomes
The source does not provide specific results or outcomes for this application of DOM-1 .
Application in Poultry Science
Summary of the Application
DOM-1 has been used in studies to understand its effects on the excretion of different poultry species .
Methods of Application
The specific method involves using liquid chromatography-mass spectrometry (LC-MS/MS) for simultaneous quantitation of DON, DOM, DON-, and DOM-sulfate as well as DON- and DOM-sulfonates (DONS and DOMS) in excreta of different poultry species .
Results or Outcomes
The source does not provide specific results or outcomes for this application of DOM-1 .
Application in Poultry Science
Summary of the Application
DOM-1 has been used in studies to understand its effects on the excretion of different poultry species .
Methods of Application
The specific method involves using liquid chromatography-mass spectrometry (LC-MS/MS) for simultaneous quantitation of DON, DOM, DON-, and DOM-sulfate as well as DON- and DOM-sulfonates (DONS and DOMS) in excreta of different poultry species .
Results or Outcomes
The source does not provide specific results or outcomes for this application of DOM-1 .
Future Directions
properties
IUPAC Name |
(1S,2R,3S,7R,9S,10R)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethyl-12-methylidene-8-oxatricyclo[7.2.1.02,7]dodec-5-en-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-7-4-10-15(6-16,13(19)11(7)18)14(3)5-9(17)12(20-10)8(14)2/h4,9-10,12-13,16-17,19H,2,5-6H2,1,3H3/t9-,10-,12+,13-,14+,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACLXWTWERGCLX-MDUHGFIHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C(C1=O)O)(C3(CC(C(C3=C)O2)O)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3(C[C@H]([C@H](C3=C)O2)O)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601007920 | |
Record name | 3,7,15-Trihydroxytrichotheca-9,12-dien-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601007920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deepoxy-deoxynivalenol | |
CAS RN |
88054-24-4 | |
Record name | Deepoxydeoxynivalenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88054-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deepoxy-deoxynivalenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088054244 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,7,15-Trihydroxytrichotheca-9,12-dien-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601007920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3α,7α,15-Trihydroxy-trichothec-9,12-dien-8-on | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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